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Compound of Interest

Compound Name: 2-Phenylpyrimidine-5-sulfonamide

Cat. No.: B1528319 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed overview of the expected spectroscopic

data for 2-Phenylpyrimidine-5-sulfonamide, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The information presented is compiled from

analyses of structurally similar compounds and general principles of spectroscopic

interpretation, intended to serve as a reference for the characterization of this molecule.

Predicted Spectroscopic Data
Due to the absence of a complete, publicly available experimental dataset for 2-
Phenylpyrimidine-5-sulfonamide, the following data tables are based on established

characteristic values for related sulfonamide and pyrimidine derivatives.

Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts (δ) are reported in parts per million (ppm). The expected

multiplicities for ¹H NMR are provided (s = singlet, d = doublet, t = triplet, m = multiplet).

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Phenylpyrimidine-5-sulfonamide
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Pyrimidine H-4, H-6 ~ 8.8 - 9.2 s

Deshielded due to

adjacent nitrogen

atoms.

Phenyl H-2', H-6' ~ 8.3 - 8.5 m
Ortho to the

pyrimidine ring.

Phenyl H-3', H-4', H-5' ~ 7.4 - 7.6 m
Meta and para to the

pyrimidine ring.

-SO₂NH₂ ~ 7.2 - 7.8 s (broad)

Chemical shift can be

concentration and

solvent dependent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Phenylpyrimidine-5-sulfonamide

Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

Pyrimidine C-2 ~ 162 - 165
Attached to the phenyl group

and two nitrogen atoms.

Pyrimidine C-4, C-6 ~ 157 - 160
Deshielded due to adjacent

nitrogen atoms.

Pyrimidine C-5 ~ 120 - 125
Carbon bearing the

sulfonamide group.

Phenyl C-1' (ipso) ~ 136 - 139
Carbon attached to the

pyrimidine ring.

Phenyl C-2', C-6' ~ 128 - 130

Phenyl C-3', C-5' ~ 129 - 131

Phenyl C-4' ~ 132 - 134
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Predicted IR Spectroscopic Data
The following table summarizes the expected characteristic absorption bands in the infrared

spectrum.

Table 3: Predicted IR Absorption Bands for 2-Phenylpyrimidine-5-sulfonamide

Functional Group Vibration Mode
Predicted
Wavenumber
(cm⁻¹)

Intensity

-NH₂ (Sulfonamide)

Asymmetric &

Symmetric N-H

Stretch

3390 - 3230 Medium

Aromatic C-H C-H Stretch 3100 - 3000 Medium

C=N (Pyrimidine) C=N Stretch 1600 - 1550 Medium-Strong

C=C (Aromatic) C=C Stretch 1580 - 1450 Medium-Strong

-SO₂- (Sulfonamide)
Asymmetric S=O

Stretch
1345 - 1315 Strong

-SO₂- (Sulfonamide)
Symmetric S=O

Stretch
1185 - 1145 Strong

S-N (Sulfonamide) S-N Stretch 925 - 905 Medium

Predicted Mass Spectrometry Data
The predicted mass spectrometry data is based on the molecular weight of 2-
Phenylpyrimidine-5-sulfonamide (C₁₀H₈N₄O₂S, M.W. = 248.26 g/mol ) and known

fragmentation patterns of similar compounds.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for 2-Phenylpyrimidine-5-sulfonamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1528319?utm_src=pdf-body
https://www.benchchem.com/product/b1528319?utm_src=pdf-body
https://www.benchchem.com/product/b1528319?utm_src=pdf-body
https://www.benchchem.com/product/b1528319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ion
Predicted Fragmentation
Pathway

248 [M]⁺ Molecular ion

184 [M - SO₂]⁺

Loss of sulfur dioxide, a

common fragmentation for

aromatic sulfonamides.[1]

156 [C₁₀H₈N₂]⁺

Loss of the sulfonamide group,

resulting in the 2-

phenylpyrimidine fragment.

129
Further fragmentation of the 2-

phenylpyrimidine core.

103
Further fragmentation of the 2-

phenylpyrimidine core.

77 [C₆H₅]⁺ Phenyl cation.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data,

based on common laboratory practices.

NMR Spectroscopy
Instrumentation: A Bruker Avance (or similar) NMR spectrometer, operating at a frequency of

300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is

used as an internal standard (0 ppm).

Data Acquisition:

¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral
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width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay

of 1-2 seconds.

¹³C NMR: A proton-decoupled pulse sequence is typically used. A wider spectral width is

required (e.g., 0-180 ppm), and a larger number of scans is necessary due to the lower

natural abundance of ¹³C.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or

Shimadzu model.

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder

(in an approximate 1:100 ratio) and pressed into a thin, transparent pellet. Alternatively, the

spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[2] A

background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted

from the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 µg/mL).

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the analysis

is often performed in positive ion mode. The mass spectrum is acquired over a relevant m/z

range (e.g., 50-500 amu). For fragmentation studies, tandem mass spectrometry (MS/MS)

can be employed.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 2-Phenylpyrimidine-5-sulfonamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

http://www.znaturforsch.com/aa/v57a/s57a0967.pdf
https://www.benchchem.com/product/b1528319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis

Spectroscopic Analysis

Data Interpretation

Synthesis of 2-Phenylpyrimidine-5-sulfonamide

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Confirmation

Final_Report

Final Report / Publication

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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